(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the quinazolinone core.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an appropriate isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Quinazolinone derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl Ureas: Compounds with similar urea linkages but different aromatic groups.
Uniqueness
The unique combination of the fluorophenyl and methoxyphenethyl groups in this compound may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H21FN4O3 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C24H21FN4O3/c1-32-19-12-6-16(7-13-19)14-15-29-22(20-4-2-3-5-21(20)27-24(29)31)28-23(30)26-18-10-8-17(25)9-11-18/h2-13H,14-15H2,1H3,(H2,26,28,30) |
InChI Key |
UKNLNNQXTUTTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.